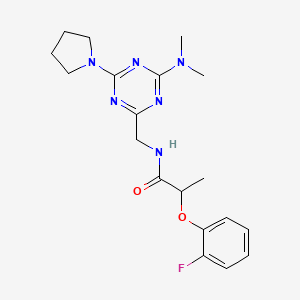
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C19H25FN6O2 and its molecular weight is 388.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties derived from various studies.
- Molecular Formula : C17H22F N5O2
- Molecular Weight : 345.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in several studies. The primary areas of focus include:
-
Antimicrobial Activity
- The compound has shown promising results against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. Its structure suggests potential interactions with microbial targets that could inhibit growth and replication.
-
Anticancer Activity
- Several studies have evaluated the anticancer properties of related pyrrolidinone derivatives, indicating that modifications in the chemical structure can significantly enhance their efficacy against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer).
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrolidine moiety have been tested against multidrug-resistant pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Acinetobacter baumannii | Moderate inhibition | |
| Klebsiella pneumoniae | Effective at high concentrations | |
| Candida auris | Significant activity |
Anticancer Activity
Studies have shown that N-substituted pyrrolidinones can disrupt cell growth and induce apoptosis in cancer cells.
Case Studies:
-
MDA-MB-231 Cell Line
- Compound demonstrated complete inhibition of colony formation at concentrations of 1 and 2 µM.
- The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.
-
Panc-1 Cell Line
- Significant reduction in spheroid growth was observed, suggesting strong antiproliferative effects.
- The compound's interaction with cellular pathways involved in growth regulation is under investigation.
Structure–Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Variations in the substituents on the triazine and phenoxy groups can lead to different levels of activity against specific targets.
Key Findings:
- Dimethylamino Group : Enhances solubility and potential interaction with biological targets.
- Pyrrolidine Ring : Essential for maintaining biological activity; modifications can lead to increased potency or selectivity.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-13(28-15-9-5-4-8-14(15)20)17(27)21-12-16-22-18(25(2)3)24-19(23-16)26-10-6-7-11-26/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITUJAGZXBGXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













